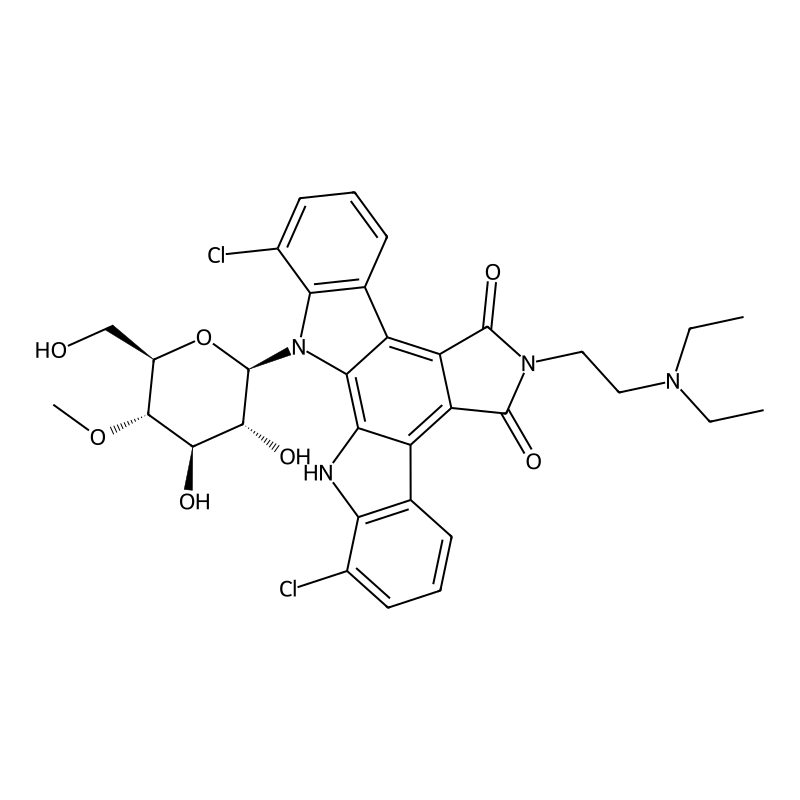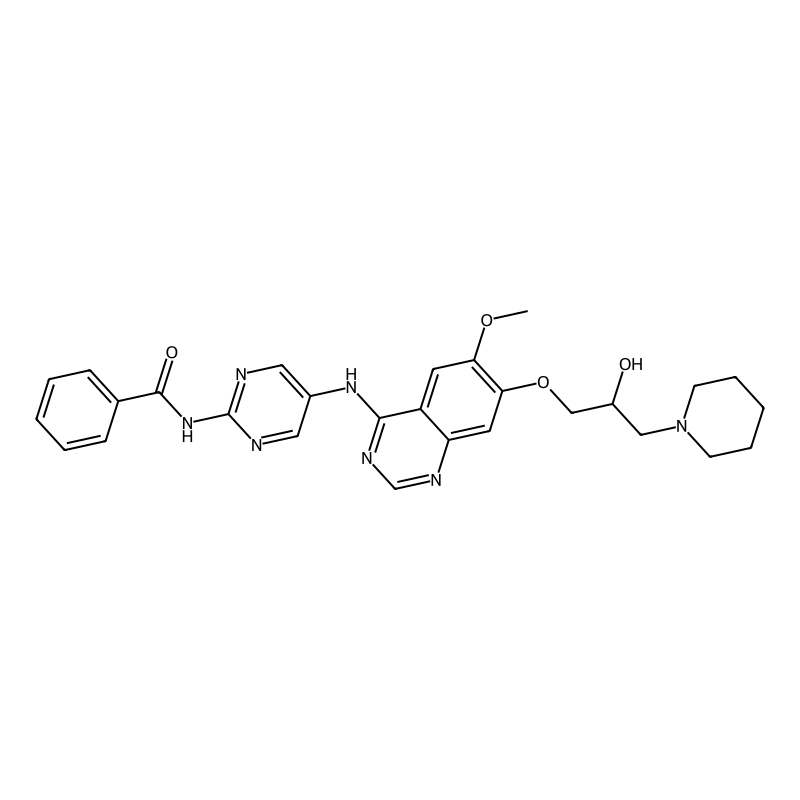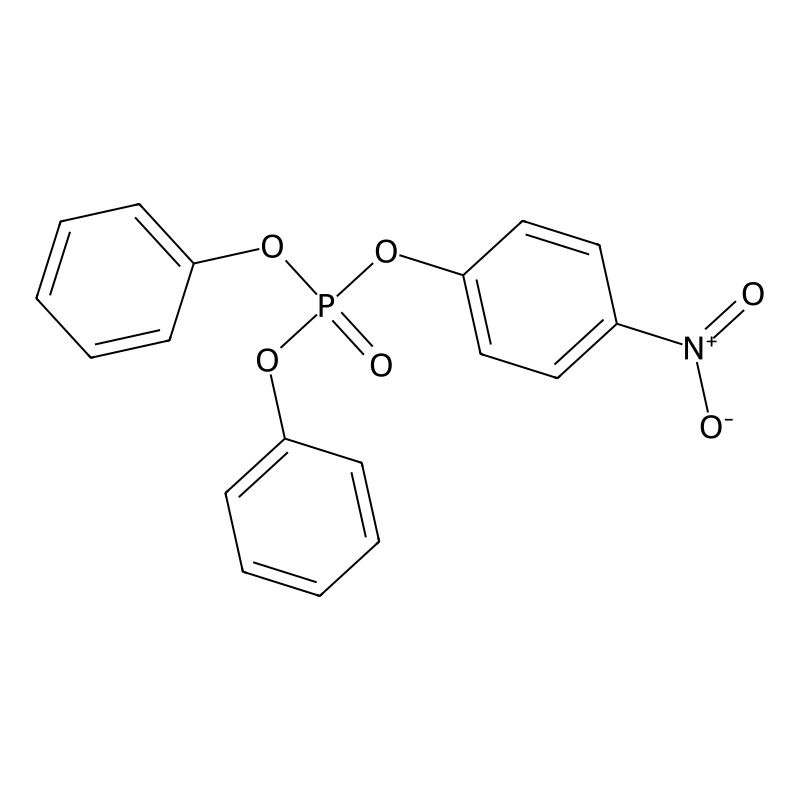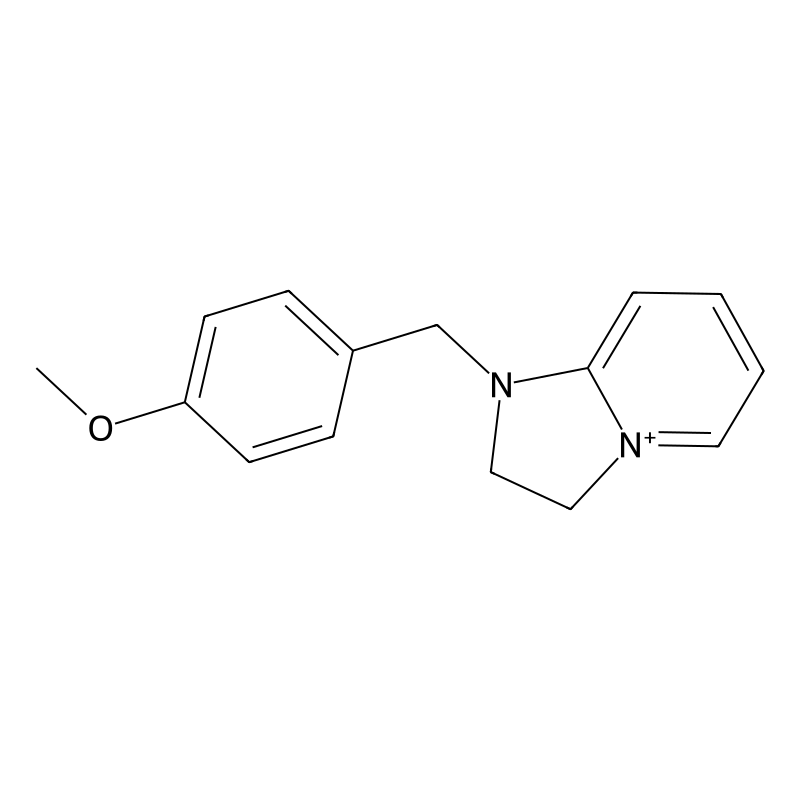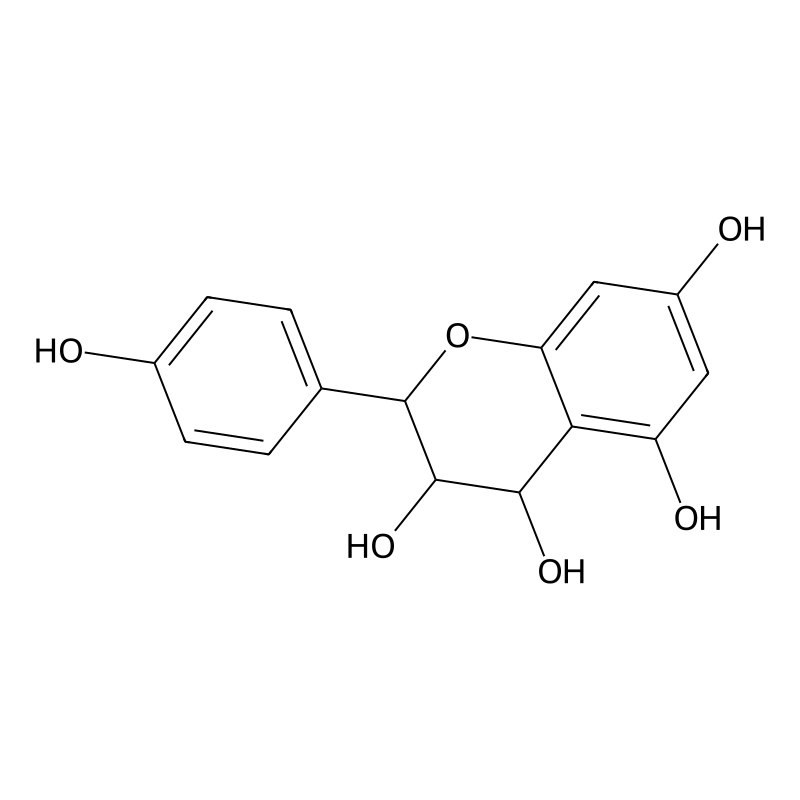Sodium dihydrogen phosphate dihydrate
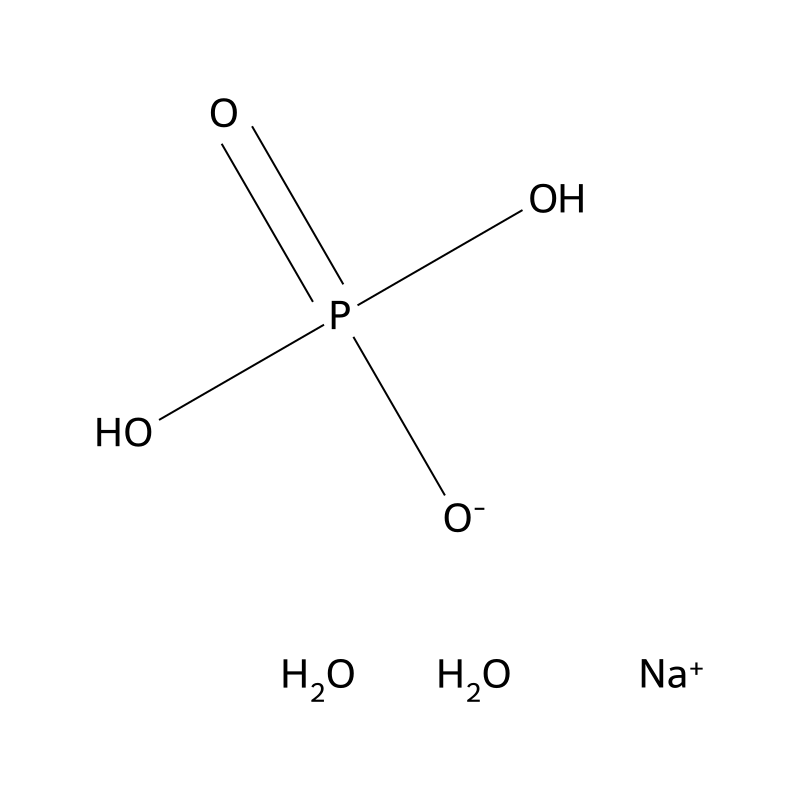
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Here's how sodium dihydrogen phosphate dihydrate functions as a buffering agent:
- Acid-Base Equilibrium: It exists in an equilibrium state with its conjugate base, disodium hydrogen phosphate (Na₂HPO₄), according to the following equation:
NaH₂PO₄ (aq) ⇌ H⁺ (aq) + Na₂HPO₄ (aq)- pH control: When an acid is added to the solution, the dihydrogen phosphate ions (H₂PO₄⁻) can readily accept protons (H⁺), preventing significant pH changes. Conversely, when a base is added, the dihydrogen phosphate can release protons, mitigating the rise in pH. This buffering action ensures a relatively constant and optimal pH environment for biological experiments.
The buffering capacity of sodium dihydrogen phosphate dihydrate is particularly valuable in various research applications, including:
- Maintaining physiological pH in cell culture experiments: Cells require a specific pH range for optimal growth and function. Sodium dihydrogen phosphate dihydrate is often incorporated into cell culture media to maintain a stable pH throughout the experiment, ensuring accurate and reliable results.
- Enzymatic reactions: Many enzymes have specific pH requirements for optimal activity. Sodium dihydrogen phosphate dihydrate can be used to create buffer solutions that maintain the desired pH during enzyme assays and other biochemical experiments, ensuring accurate measurements of enzyme activity.
- Protein purification: Protein purification protocols often involve various purification steps, each requiring a specific pH. Sodium dihydrogen phosphate dihydrate can be used to prepare buffers at different pH ranges, facilitating efficient protein purification.
Other Scientific Research Applications
Beyond its role as a buffering agent, sodium dihydrogen phosphate dihydrate finds applications in other areas of scientific research:
- Nucleic acid precipitation: It is used in conjunction with disodium hydrogen phosphate to create buffers for nucleic acid precipitation, a crucial step in isolating and purifying DNA and RNA for further analysis.
- Chromatography: Sodium dihydrogen phosphate dihydrate is employed in specific chromatographic techniques, such as ion exchange chromatography, to separate and purify various biological molecules based on their charge.
Sodium dihydrogen phosphate dihydrate is an inorganic compound with the chemical formula . It is a white crystalline solid that is highly soluble in water, exhibiting hygroscopic properties. The compound serves as a buffering agent and is widely utilized in various biological and chemical applications, particularly in molecular biology, biochemistry, and chromatography. Its buffering capacity helps maintain pH levels in solutions, making it essential for many laboratory processes .
- Acid-Base Reaction: When mixed with a strong base like sodium hydroxide, it can form disodium hydrogen phosphate:
- Buffer Formation: In biological systems, it acts as a buffer by maintaining pH levels in the vicinity of neutral:
These reactions highlight its role in maintaining physiological pH levels and facilitating biochemical processes.
Sodium dihydrogen phosphate dihydrate exhibits several biological activities:
- Saline Laxative: It is used in medical formulations as a saline laxative, promoting bowel movements by increasing fluid retention in the intestines .
- Buffering Agent: In laboratory settings, it stabilizes pH levels during enzymatic reactions and other biochemical assays, which is crucial for the activity of many biological molecules .
- Nutritional Supplement: It is sometimes included in dietary supplements to provide essential phosphates for metabolic processes.
Sodium dihydrogen phosphate dihydrate can be synthesized through various methods:
- Neutralization Reaction: By reacting phosphoric acid with sodium hydroxide or sodium bicarbonate:
- Crystallization from Solutions: It can also be obtained by evaporating a solution of sodium phosphate under controlled conditions to allow for crystallization of the dihydrate form.
- Hydration of Sodium Dihydrogen Phosphate: Anhydrous sodium dihydrogen phosphate can be hydrated by adding water under specific temperature conditions to yield the dihydrate form.
Sodium dihydrogen phosphate dihydrate has diverse applications across various fields:
- Biological Buffers: It is extensively used in preparing buffer solutions for molecular biology and biochemistry.
- Food Industry: Employed as a food additive for regulating acidity and as a leavening agent.
- Pharmaceuticals: Utilized in formulations as a laxative and electrolyte replenisher.
- Agriculture: Acts as a fertilizer component due to its phosphorus content.
Studies have shown that sodium dihydrogen phosphate dihydrate interacts with various compounds and biological systems:
- Electrolyte Balance: In human physiology, it plays a role in maintaining electrolyte balance, particularly sodium and phosphate levels.
- Drug Interactions: It may influence the bioavailability of certain medications when used in combination with other active ingredients .
Sodium dihydrogen phosphate dihydrate shares similarities with several related compounds. Below is a comparison highlighting its unique features:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Disodium hydrogen phosphate | Na₂HPO₄ | Higher pH buffering capacity; used in food products |
| Trisodium phosphate | Na₃PO₄ | Stronger base; often used in cleaning agents |
| Ammonium dihydrogen phosphate | NH₄H₂PO₄ | Contains ammonium; used as a fertilizer |
| Potassium dihydrogen phosphate | KH₂PO₄ | Provides potassium; used in fertilizers |
Sodium dihydrogen phosphate dihydrate is unique due to its specific buffering capacity at lower pH levels, making it particularly suitable for biological applications where maintaining a stable pH is critical.
Sodium dihydrogen phosphate dihydrate crystallizes in a monoclinic system, though detailed crystallographic parameters such as space group and unit cell dimensions remain less comprehensively documented compared to other phosphate hydrates [3]. The compound consists of Na⁺ cations coordinated by oxygen atoms from phosphate anions and water molecules. Each sodium ion forms a distorted octahedral coordination environment, with bond lengths varying between 2.3–2.5 Å for Na–O (phosphate) and 2.4–2.6 Å for Na–O (water) [3]. The phosphate anion (H₂PO₄⁻) adopts a tetrahedral geometry, with P–O bond lengths of approximately 1.54 Å for terminal oxygen atoms and 1.58 Å for bridging oxygen atoms [3].
Hydrogen bonding plays a critical role in stabilizing the crystal lattice. Water molecules form interlayer hydrogen bonds with phosphate oxygen atoms, with O–H···O distances ranging from 2.6–2.8 Å [3]. These interactions create a three-dimensional network that influences the compound’s thermal stability and dehydration kinetics.
Dehydration Behavior and Phase Transitions
Thermal Dehydration Mechanism
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal that NaH₂PO₄·2H₂O undergoes a two-step dehydration process upon heating [6]:
First Dehydration Step (42–52°C):
Loss of one water molecule, forming the monohydrate phase (NaH₂PO₄·H₂O). This step is endothermic, with a mass loss of ~9.1% (theoretical loss for one H₂O: 9.3%) [6].Second Dehydration Step (60–72°C):
Complete dehydration to anhydrous NaH₂PO₄, accompanied by a mass loss of ~18.2% (theoretical loss for two H₂O: 18.6%) [6].
Raman spectroscopy corroborates these transitions, showing shifts in O–H stretching modes (3,400–3,600 cm⁻¹) and P–O vibrational bands (900–1,100 cm⁻¹) as water molecules are removed [6].
Phase Transformation to Sodium Polyphosphates
Heating NaH₂PO₄ above 200°C induces condensation reactions, forming sodium polyphosphates (NaPO₃)ₙ. This process involves the elimination of water and the polymerization of phosphate chains, as evidenced by the appearance of P–O–P bridging vibrations at ~700 cm⁻¹ in Raman spectra [5].
Hydration-Dependent Structural Modifications
Structural Changes During Dehydration
The loss of water molecules disrupts the hydrogen-bonding network, leading to contraction of the unit cell and reorganization of sodium coordination polyhedra. In the monohydrate phase (NaH₂PO₄·H₂O), the Na⁺ coordination number decreases from six (in the dihydrate) to five, with one water molecule retained in the lattice [6]. The anhydrous phase (NaH₂PO₄) adopts a denser structure, with Na⁺ ions coordinated exclusively by phosphate oxygen atoms in a distorted tetrahedral arrangement [5].
Rehydration Dynamics
Re-exposure of anhydrous NaH₂PO₄ to moisture results in rapid rehydration to the dihydrate form, restoring the original hydrogen-bonding network. Kinetic studies indicate that rehydration occurs preferentially at crystal defects, as observed via in situ X-ray diffraction [5].
Comparative Analysis of Hydrate Forms
Structural and Thermal Stability
| Property | Dihydrate (NaH₂PO₄·2H₂O) | Monohydrate (NaH₂PO₄·H₂O) | Anhydrous (NaH₂PO₄) |
|---|---|---|---|
| Coordination Number | 6 (4 Ophosphate + 2 Owater) | 5 (4 Ophosphate + 1 Owater) | 4 (Ophosphate) |
| Thermal Stability | Stable <42°C | Stable 42–60°C | Stable >72°C |
| Density (g/cm³) | 1.91 | 2.05 | 2.36 |
Comparative Raman Spectral Features
Sodium dihydrogen phosphate dihydrate serves as a fundamental phosphorus source in the synthesis of hydroxyapatite nanocomposites, demonstrating exceptional versatility in biomaterial applications. This compound facilitates the formation of pure hydroxyapatite without the occurrence of unwanted byproducts, making it particularly valuable for cellulose/hydroxyapatite nanocomposite synthesis through microwave-assisted hydrothermal methods [1]. The unique properties of sodium dihydrogen phosphate dihydrate enable researchers to finely tune reaction parameters, including temperature and heating time, to obtain hydroxyapatite with various morphologies ranging from nanorods to spherical particles [1].
The mechanism of action involves the controlled release of phosphate ions from sodium dihydrogen phosphate dihydrate in aqueous solutions, which enhances the mineralization process and morphological control of hydroxyapatite structures [1]. Research has demonstrated that using sodium dihydrogen phosphate dihydrate as a phosphorus source in concentrations ranging from 0.01 to 0.5 molar enables the production of uniform calcium hydroxyapatite nanoparticles in both whisker and cubic morphologies [2]. Specifically, for whisker formation, a reactant mixture containing 0.05 molar calcium nitrate, 0.1 molar sodium dihydrogen phosphate dihydrate, and 0.4 molar urea was aged for 30 minutes at 85°C, while cubic morphology was achieved with the same mixture aged for 50 minutes at identical temperature conditions [2].
The synthesis process benefits from the surfactant-free approach enabled by sodium dihydrogen phosphate dihydrate, which minimizes energy consumption during production and eliminates the need for complex post-treatment procedures to remove surfactants [1]. This environmental sustainability aligns with principles of green chemistry while maintaining the quality and effectiveness of the final hydroxyapatite products [1]. The compound's ability to interact with cellulose and other forming agents in the reaction medium contributes to the flexibility in synthesis, allowing for diverse structural outcomes based on controlled reaction parameters [1].
| Synthesis Parameter | Whisker Morphology | Cubic Morphology |
|---|---|---|
| Calcium nitrate concentration | 0.05 M | 0.05 M |
| Sodium dihydrogen phosphate dihydrate concentration | 0.1 M | 0.1 M |
| Urea concentration | 0.4 M | 0.4 M |
| Temperature | 85°C | 85°C |
| Aging time | 30 minutes | 50 minutes |
Morphological Control in Nanostructured Materials
The morphological control capabilities of sodium dihydrogen phosphate dihydrate in nanostructured material synthesis represent a significant advancement in nanotechnology applications. This compound enables precise control over the formation of various nanostructures through careful manipulation of synthesis parameters, particularly in precipitation-based processes [3]. The electrolytic dissociation properties of sodium dihydrogen phosphate dihydrate, combined with controlled supersaturation conditions, allow for the tuning of material morphologies from one-dimensional to three-dimensional structures without requiring capping agents or templates [3].
Research has demonstrated that the morphological outcomes in nanostructured materials are highly sensitive to the concentration of sodium dihydrogen phosphate dihydrate and related synthesis conditions [4]. The compound's behavior in hydrothermal synthesis environments enables the formation of diverse morphologies including asterisk-like, urchin-like, and multifaceted spherical nanostructures [4]. The controlled precipitation process utilizing sodium dihydrogen phosphate dihydrate allows for the synthesis of calcium phosphate nanoparticles with well-defined size distributions and enhanced stability properties [5].
The morphological control mechanism involves the compound's ability to modulate nucleation and growth kinetics during nanoparticle formation [4]. Temperature-dependent effects have been observed, where variations in synthesis temperature significantly influence the resulting morphology and transition characteristics of the formed nanostructures [4]. For instance, in vanadium dioxide nanostructure synthesis, the morphological sensitivity to synthesis parameters enabled the formation of structures with different surface-to-volume ratios, directly affecting their functional properties [4].
| Morphology Type | Synthesis Conditions | Applications |
|---|---|---|
| Nanorods | Temperature: 85°C, Time: 30 min | Biomedical applications |
| Spherical particles | Temperature: 85°C, Time: 50 min | Drug delivery systems |
| Urchin-like structures | Variable reducing agent concentration | Catalyst supports |
| Multifaceted spherical | High concentration conditions | Electronic materials |
The precision in morphological control offered by sodium dihydrogen phosphate dihydrate extends to the formation of hierarchically structured materials, where multiple length scales can be controlled simultaneously [6]. This capability is particularly valuable for bioactive glass nanoparticles, where morphological control directly influences bioactivity and specific surface area [7]. The compound's role in controlling the dissolution and precipitation kinetics enables the formation of mesoporous structures with tailored pore sizes and surface properties [6].
Biocompatibility and Tissue Engineering Applications
The biocompatibility profile of sodium dihydrogen phosphate dihydrate makes it an exceptional candidate for tissue engineering applications, particularly in bone regeneration and repair scenarios [8] [9]. Studies have consistently demonstrated that materials incorporating sodium dihydrogen phosphate dihydrate exhibit excellent biocompatibility with minimal inflammatory response and enhanced tissue integration [9]. The compound's biocompatibility extends to both macrophage and osteoblast cell lines, showing minimal macrophage activation characterized by low levels of peroxide and interleukin-1β release, while maintaining high osteoblast compatibility [9].
Research investigating the biocompatibility of sodium dihydrogen phosphate dihydrate-containing materials has shown favorable tissue responses in various experimental models [8]. In hydrogel-based tissue engineering applications, materials containing phosphate groups derived from sodium dihydrogen phosphate dihydrate demonstrated superior biointegration compared to conventional materials [10]. The incorporation of phosphate groups enhanced cellular interactions and facilitated binding and infiltration of osteogenic cells, leading to improved bone formation outcomes [10].
The tissue engineering applications of sodium dihydrogen phosphate dihydrate encompass a wide range of biomedical scenarios, from bone defect repair to scaffold development [11]. In nano-hydroxyapatite scaffold preparation, sodium dihydrogen phosphate dihydrate has been utilized as a dissolving medium for recombinant human bone morphogenetic protein-2, demonstrating its compatibility with biological proteins and growth factors [11]. The compound's ability to maintain protein stability while facilitating controlled release properties makes it valuable for drug delivery applications in tissue engineering [11].
| Application | Biocompatibility Outcome | Tissue Response |
|---|---|---|
| Bone scaffold development | Minimal inflammatory response | Enhanced bone formation |
| Hydrogel systems | Direct bone-implant contact | Improved tissue integration |
| Protein delivery | Maintained protein stability | Controlled release properties |
| Glass fiber composites | High osteoblast compatibility | Favorable cell adhesion |
Clinical studies have demonstrated the practical benefits of sodium dihydrogen phosphate dihydrate in tissue engineering applications [8]. In rat cranial defect models, hydrogels containing phosphate groups showed significantly improved bone bridging compared to control materials, with the majority of implants demonstrating direct bone-to-hydrogel contact rather than the fibrous tissue response commonly associated with biomaterials [8]. The degradation properties of sodium dihydrogen phosphate dihydrate-containing materials allow for tissue ingrowth and eventual replacement with host tissues, which is essential for successful tissue engineering outcomes [10].
The biocompatibility mechanism involves the compound's ability to release phosphate ions in a controlled manner, providing essential nutrients for cellular metabolism while maintaining physiological pH conditions [9]. The degradation rate of materials containing sodium dihydrogen phosphate dihydrate can be tailored to match tissue regeneration timelines, ensuring optimal integration with host tissues [9]. Studies have shown that glasses with varying ratios of sodium dihydrogen phosphate dihydrate exhibit similar degradation rates, suggesting robust biocompatibility across different compositional ranges [9].
| Parameter | Range | Biocompatibility Outcome |
|---|---|---|
| Degradation rate | 0.015 mg cm⁻² h⁻¹ | Favorable tissue response |
| pH stability | 4.1-4.5 | Maintained cellular viability |
| Concentration tolerance | <50 mM | No cytotoxic effects |
| Protein compatibility | 1 mol/L solutions | Maintained protein activity |
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
60593-59-1
15819-50-8
10140-65-5
10361-89-4
